2-Amino-3-bromo-6-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-bromo-6-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2 It is a derivative of benzonitrile, featuring amino, bromo, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-6-fluorobenzonitrile typically involves the bromination of 2-fluoro-5-aminobenzonitrile. One common method includes the use of N-bromo-succinimide (NBS) as the brominating agent. The reaction is carried out in ethanol at a controlled temperature of around 50°C. The product is then isolated by filtration and drying .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-6-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Coupling Products: The Suzuki-Miyaura coupling yields biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-Amino-3-bromo-6-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-6-fluorobenzonitrile depends on its application. In chemical reactions, the amino, bromo, and fluoro groups influence the reactivity and selectivity of the compound. For instance, in nucleophilic substitution reactions, the electron-withdrawing effect of the fluoro group can enhance the reactivity of the bromo group towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-bromo-2-fluorobenzonitrile: Similar structure but with different positions of substituents.
2-Amino-6-fluorobenzonitrile: Lacks the bromo substituent, making it less reactive in certain types of reactions.
Uniqueness
2-Amino-3-bromo-6-fluorobenzonitrile is unique due to the combination of amino, bromo, and fluoro groups on the benzene ring. This combination imparts distinct reactivity patterns and makes it a versatile intermediate for various synthetic applications .
Biological Activity
2-Amino-3-bromo-6-fluorobenzonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry and material science due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, cellular effects, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C7H4BrFN2, with a molecular weight of approximately 215.02 g/mol. It features an amino group, a bromo substituent, and a fluoro substituent on a benzene ring, which contribute to its chemical reactivity and biological activity.
The compound's biological activity is primarily attributed to its interactions with various biomolecules:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, modulating biochemical pathways. This interaction can occur through covalent bonding, hydrogen bonding, or van der Waals forces.
- Cell Signaling : The compound influences cell signaling pathways by altering the phosphorylation status of proteins involved in these cascades .
- Gene Expression : It can affect gene expression by interacting with transcription factors or other regulatory proteins.
Enzyme Interactions
Research indicates that this compound can inhibit certain enzymes critical for cancer progression. For instance, it has been studied as a potential allosteric inhibitor for the epidermal growth factor receptor (EGFR), particularly in osimertinib-resistant models of non-small cell lung cancer (NSCLC) .
Cellular Effects
The compound exhibits varied effects on different cell types:
- Cell Proliferation : Studies have shown that it can inhibit the proliferation of cancer cells while having minimal effects on normal cells at specific dosages .
- Toxicity Profiles : At higher concentrations, the compound may exhibit cytotoxic effects, indicating a need for careful dosage management in therapeutic applications.
Study on EGFR Inhibition
In a study focusing on EGFR inhibitors, this compound was evaluated alongside other compounds for its efficacy against resistant cancer cell lines. The results indicated significant inhibition of cell growth in models expressing the EGFR L858R/T790M mutation, underscoring its potential as a therapeutic agent in resistant cases .
Compound | IC50 (nM) | EC50 (μM) | Notes |
---|---|---|---|
This compound | 0.1 | 0.32 | Effective against resistant NSCLC models |
JBJ-09-063 | 0.1 | 0.02 | Improved potency in similar assays |
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals the unique advantages of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Amino-6-fluorobenzonitrile | Lacks bromo substituent | Affects reactivity and applications |
3-Amino-2-bromo-6-fluorobenzonitrile | Different substitution pattern | Variations in chemical properties |
4-Bromo-2-fluorobenzonitrile | No amino group | Limits biological activity |
The presence of both bromo and fluoro substituents enhances the compound's versatility in research applications compared to its analogs.
Properties
IUPAC Name |
2-amino-3-bromo-6-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-2H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPWXUZYFTWFRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.